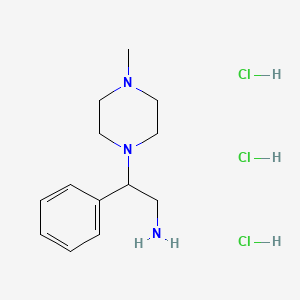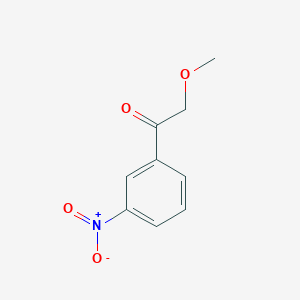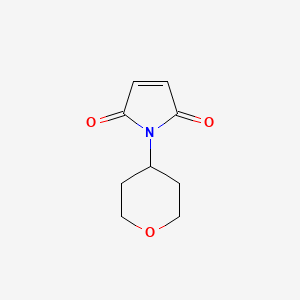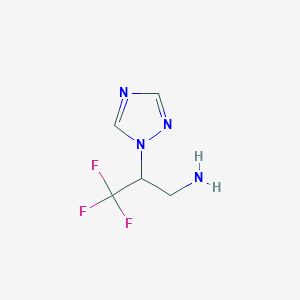
2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Properties
2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride has been investigated for its potential pharmacological properties. Research has shown its relevance in the study of adrenoceptor antagonists, with derivatives displaying high potency and selectivity for alpha1a and alpha1d subtypes (Barlocco et al., 1999). This suggests its utility in exploring treatments for conditions related to these receptors.
Antimicrobial Activity
Compounds derived from 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine have been synthesized and evaluated for antimicrobial properties. Certain derivatives have demonstrated significant antibacterial and antifungal activities, highlighting their potential in addressing infectious diseases (Rajkumar et al., 2014).
Antitumor Potential
Research indicates that derivatives of this compound have promising antitumor activities. In particular, some synthesized derivatives have shown potent antiproliferative effects against breast cancer cells, suggesting a potential avenue for cancer treatment (Yurttaş et al., 2014).
Chemical Synthesis and Characterization
There has been significant work in the synthesis and characterization of derivatives of 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine. This includes exploring novel synthetic methods and studying their physical and chemical properties, which is crucial for the development of new pharmaceuticals (Fathalla & Pazdera, 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withserotonin type-3 (5-HT3) receptors . These receptors play a notable role in various neural pathways, including those involved in depression .
Mode of Action
It’s suggested that similar compounds may act asantagonists of the 5-HT3 receptors . Antagonists typically work
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylethanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.3ClH/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12;;;/h2-6,13H,7-11,14H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGALVMMCDVPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=CC=C2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)
![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)
![1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine](/img/structure/B1419151.png)


amino]-acetic acid](/img/structure/B1419156.png)
![3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419159.png)

